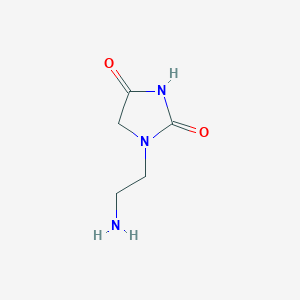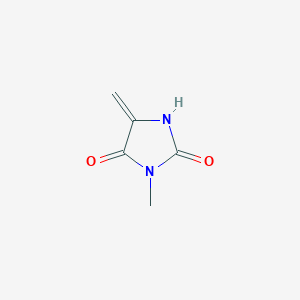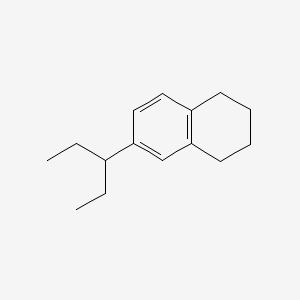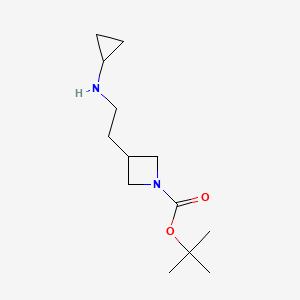
4-(Methyl(trifluoromethyl)amino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methyl(trifluoromethyl)amino)phenol is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenol ring, along with a methylamino group. The trifluoromethyl group is known for its unique chemical properties, which make this compound valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 4-(Methyl(trifluoromethyl)amino)phenol involves the reaction of trifluoromethylsilane with benzoquinone in the presence of a catalyst. This reaction forms 4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-ketone, which is then reduced by zinc powder to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methyl(trifluoromethyl)amino)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(Methyl(trifluoromethyl)amino)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 4-(Methyl(trifluoromethyl)amino)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the inhibition of specific enzymes or modulation of signaling pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)phenol: Similar in structure but lacks the methylamino group.
4-Hydroxybenzotrifluoride: Another trifluoromethyl-substituted phenol with different functional groups.
Uniqueness
4-(Methyl(trifluoromethyl)amino)phenol is unique due to the presence of both the trifluoromethyl and methylamino groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H8F3NO |
|---|---|
Poids moléculaire |
191.15 g/mol |
Nom IUPAC |
4-[methyl(trifluoromethyl)amino]phenol |
InChI |
InChI=1S/C8H8F3NO/c1-12(8(9,10)11)6-2-4-7(13)5-3-6/h2-5,13H,1H3 |
Clé InChI |
WOZMSDVRXBWMJD-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2h-Thiazolo[5,4-a]carbazole](/img/structure/B13951786.png)




![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13951815.png)
![3,5-Dichloro-2-[[2-(3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13951817.png)



![2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13951830.png)


